Technical Guide: Molecular Architecture and Informatics of 2,3,4-Trimethyldecane
Technical Guide: Molecular Architecture and Informatics of 2,3,4-Trimethyldecane
Executive Summary
This technical guide provides a comprehensive structural and cheminformatic analysis of 2,3,4-trimethyldecane (
This document details the derivation of its SMILES notation, analyzes its stereochemical properties, and outlines a self-validating computational protocol for its generation and property prediction.
Molecular Architecture & Nomenclature[1]
Structural Derivation (IUPAC)
The nomenclature 2,3,4-trimethyldecane follows IUPAC systematic rules for acyclic alkanes:
-
Parent Chain: The longest continuous carbon chain consists of 10 carbons (decane ).
-
Numbering: The chain is numbered starting from the end that gives the substituents the lowest possible locants.[1][2][3]
-
Substituents: Three methyl groups (
) are attached at carbons 2, 3, and 4.
Stereochemical Analysis
Unlike linear alkanes, 2,3,4-trimethyldecane possesses stereogenic centers, making it a chiral molecule. This is a critical consideration for drug development professionals modeling protein-ligand interactions where spatial occupancy is distinct between enantiomers.
-
C2 Position: Achiral. It is bonded to two identical methyl groups (the terminal
and the substituent methyl). -
C3 Position: Chiral . Bonded to four distinct groups:
- (Isopropyl group from C2)
- (The rest of the chain)
-
C4 Position: Chiral . Bonded to four distinct groups:
- (The C3-C2 moiety)
- (Hexyl chain)
Implication: With two chiral centers (
SMILES Notation & Informatics
The Simplified Molecular Input Line Entry System (SMILES) is the industry standard for ASCII string representation of chemical structures.[9]
Canonical SMILES Derivation
To generate the SMILES string for 2,3,4-trimethyldecane, we traverse the molecular graph.
Step-by-Step Construction:
-
Backbone Identification: A 10-carbon chain: CCCCCCCCCC
-
Branching Syntax: Branches are enclosed in parentheses () immediately following the atom to which they are attached.
-
Application:
Composite String: CC(C)C(C)C(C)CCCCCC
Note: Depending on the canonicalization algorithm (e.g., Morgan algorithm used in RDKit or OpenEye), the string may be read from the long chain end first to prioritize unique indexing: Canonical Output: CCCCCCC(C)C(C)C(C)C
Isomeric SMILES
To specify a specific stereoisomer (e.g., 3R, 4S), the @ (counter-clockwise) or @@ (clockwise) syntax is required.
-
Example (Generic Isomeric):CCCCCCCC(C)C
-
Note: Without specific stereochemical isolation data, the canonical non-isomeric SMILES is used for general database storage.
Physicochemical Profile
The following data represents computed properties essential for evaluating the molecule's role as a lipophilic moiety in drug design (e.g., as a linker or hydrophobic core).
| Property | Value | Unit | Method/Source |
| Molecular Formula | - | Stoichiometry | |
| Molecular Weight | 184.36 | g/mol | PubChem [1] |
| XLogP3 | ~6.4 | - | Atom-Additive Model [1] |
| H-Bond Donors | 0 | count | Cactvs |
| H-Bond Acceptors | 0 | count | Cactvs |
| Rotatable Bonds | 8 | count | RDKit Logic |
| Topological Polar Surface Area | 0.0 | Polar contribution | |
| Complexity | 105 | - | Cactvs |
Scientific Insight: The high LogP (6.4) indicates extreme lipophilicity. In a biological context, this substructure would aggressively partition into lipid bilayers. If used in a drug molecule, it would require significant polar solubilizing groups to maintain bioavailability.
Experimental & Computational Protocol
Protocol: In Silico Generation and Validation
Objective: Generate a valid 3D conformer and SMILES string for 2,3,4-trimethyldecane using open-source cheminformatics tools.
Prerequisites:
-
Python 3.8+
-
RDKit (Cheminformatics Library)
Methodology:
-
Instantiation: Define the molecule using the raw SMILES string derived in Section 2.1.
-
Sanitization: The software validates valency (Carbon = 4 bonds) to ensure chemical reality.
-
Hydro-filling: Explicit hydrogens are added to complete the valence shell.
-
Embedding: Distance Geometry is used to generate an initial 3D coordinate set.
-
Optimization: The structure is energy-minimized using the MMFF94 (Merck Molecular Force Field) to resolve steric clashes between the adjacent methyl groups at C2, C3, and C4.
Visualization of Workflow
The following diagram illustrates the logic flow from nomenclature to validated structural object.
Figure 1: Cheminformatics workflow for deriving and validating the canonical SMILES string.
Structural Connectivity Diagram
To visualize the specific branching that creates the steric bulk and chirality, refer to the connectivity tree below.
Figure 2: Connectivity graph highlighting the chiral centers (C3, C4) and methyl branches.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537769, 2,3,4-Trimethyldecane. Retrieved from [Link]
-
James, C. A. (2025). OpenSMILES Specification: Branching and Chirality. OpenSMILES.org.[11] Retrieved from [Link]
-
Weininger, D. (1988). SMILES, a chemical language and information system.[11] 1. Introduction to methodology and encoding rules.[12][1][11] Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
-
IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). Royal Society of Chemistry. Retrieved from [Link]
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- 1. youtube.com [youtube.com]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]
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- 5. PubChemLite - 2,3,4-trimethyldecane (C13H28) [pubchemlite.lcsb.uni.lu]
- 6. chemistrynotes.com [chemistrynotes.com]
- 7. 3-Ethyl-2,3,4-trimethyldecane | C15H32 | CID 123861226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3,4-Trimethyldecane | C13H28 | CID 39499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 10. 2,2,4-Trimethyldecane | C13H28 | CID 545792 - PubChem [pubchem.ncbi.nlm.nih.gov]
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